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Compound of Interest

Compound Name: Aluminum tartrate

Cat. No.: B1210994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of aluminum tartrate and tartrate-

based systems in the formation of thin films and surface coatings on aluminum substrates.

While direct chemical vapor deposition (CVD) or atomic layer deposition (ALD) of a volatile

aluminum tartrate precursor is not a widely documented standard procedure, tartrates play a

crucial role in solution-based methods such as sol-gel deposition and electrochemical

processes like anodic oxidation. These methods are pivotal for producing aluminum oxide films

with applications ranging from protective coatings to biocompatible layers relevant in drug

development device manufacturing.

Introduction to Tartrates in Aluminum Film
Formation
Aluminum tartrate, with the chemical formula Al₂(C₄H₄O₆)₃, is an organometallic compound

where aluminum is complexed with tartrate ligands.[1][2] The tartrate anion, derived from

tartaric acid, is a versatile chelating agent for aluminum ions. This chelation is instrumental in

controlling the hydrolysis and condensation reactions in sol-gel processes and in modulating

the electrochemical behavior of aluminum during anodization. The presence of hydroxyl and

carboxyl groups in the tartrate ligand allows for the formation of stable, homogeneous

precursor solutions, which are essential for creating uniform thin films.[1]
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Key Applications
The primary applications of tartrate-based systems in the context of aluminum thin films are

centered on the formation of aluminum oxide (Al₂O₃) layers. These layers are known for their

excellent properties, including high electrical resistance, chemical inertness, and wear

resistance.[1][3]

Protective Coatings: Alumina thin films act as excellent barriers against corrosion and

oxidation.[1][4] Plasma electrolytic oxidation (PEO) in tartrate-containing electrolytes can be

used to create protective coatings on aluminum alloys.[1]

Dielectric Layers: Amorphous aluminum oxide thin films are used as dielectric layers in

electronic components like capacitors and thin-film transistors due to their insulating

properties.[5]

Biocompatible Surfaces: The surface modification of aluminum-based materials is critical in

biomedical applications to improve biocompatibility and reduce adverse reactions. While not

directly for drug delivery, creating stable, inert oxide layers is a prerequisite for many medical

devices.

Precursor in Ceramic Synthesis: Aluminum tartrate can serve as a precursor in the

synthesis of advanced ceramic and oxide materials.[1] Its decomposition characteristics are

favorable for producing high-purity, nanostructured oxide materials.[1]

Experimental Protocols
Two primary methodologies involving tartrates for the formation of aluminum oxide thin films

are detailed below: Sol-Gel Deposition and Anodic Oxidation.

This protocol describes a generalized sol-gel method for depositing an amorphous aluminum

oxide thin film on a substrate. This process leverages the role of a tartrate species as a

chelating agent to stabilize the aluminum precursor in solution.

Materials:

Aluminum precursor (e.g., Aluminum isopropoxide, Aluminum nitrate nonahydrate)
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Tartaric acid or Ammonium tartrate

Solvent (e.g., 2-methoxyethanol, ethanol)

Substrates (e.g., Silicon wafers, glass slides)

Deionized water

Nitrogen gas (for purging)

Equipment:

Spin coater

Hot plate

Tube furnace or rapid thermal annealing (RTA) system

Beakers, magnetic stirrer, and other standard laboratory glassware

Ultrasonic bath

Procedure:

Substrate Preparation:

Clean the substrates by ultrasonication in a sequence of acetone, isopropanol, and

deionized water for 15 minutes each.

Dry the substrates with a nitrogen gun.

Optional: Perform a piranha etch (a mixture of sulfuric acid and hydrogen peroxide) or UV-

ozone treatment to create a hydrophilic surface for better film adhesion.

Precursor Solution (Sol) Preparation:

In a dry nitrogen atmosphere (e.g., in a glovebox), dissolve the aluminum precursor in the

chosen solvent. For example, dissolve aluminum isopropoxide in 2-methoxyethanol.
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In a separate container, dissolve tartaric acid in the solvent. The molar ratio of aluminum

precursor to tartaric acid can be varied to control the sol stability and subsequent film

properties (a common starting point is a 1:1 molar ratio).

Slowly add the tartaric acid solution to the aluminum precursor solution while stirring

continuously. This chelation step helps to control the hydrolysis and condensation rates.

Add a controlled amount of deionized water to initiate hydrolysis. The water-to-precursor

ratio is a critical parameter influencing the gelation process.

Age the sol for a specific period (e.g., 24 hours) at room temperature to allow for partial

hydrolysis and condensation.

Thin-Film Deposition (Spin Coating):

Place the cleaned substrate on the spin coater chuck.

Dispense the prepared sol onto the substrate to cover the surface.

Spin the substrate at a defined speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds)

to create a uniform wet film. The final film thickness is dependent on the sol viscosity and

the spin speed.

Drying and Annealing:

Pre-heat the coated substrate on a hot plate at a low temperature (e.g., 100-150 °C) for 5-

10 minutes to evaporate the solvent.

Transfer the substrate to a tube furnace for annealing. The annealing process removes

organic residues and densifies the film to form aluminum oxide. A typical annealing

temperature is in the range of 350-600 °C, held for 1-2 hours in an air or oxygen

atmosphere.[6] The final annealing temperature will influence the crystallinity of the film.[6]

This protocol describes the formation of a barrier-type anodic aluminum oxide film, where the

thickness is controlled by the applied voltage.

Materials:
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High-purity aluminum foil or film

Ammonium tartrate

Deionized water

Ethanol and acetone for cleaning

Equipment:

DC power supply

Electrochemical cell with a platinum or carbon cathode

Magnetic stirrer

Voltmeter and Ammeter

Procedure:

Sample Preparation:

Cut the aluminum foil to the desired dimensions.

Degrease the aluminum sample by sonicating in acetone and then ethanol.

Rinse thoroughly with deionized water.

Electrolyte Preparation:

Prepare an aqueous solution of ammonium tartrate (e.g., 3% w/v).[1]

Adjust the pH of the solution if necessary (neutral to slightly acidic pH is common).

Anodization Process:

Set up the electrochemical cell with the aluminum sample as the anode and the

platinum/carbon as the cathode.
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Immerse the electrodes in the tartrate electrolyte.

Apply a constant voltage from the DC power supply. The voltage is the primary

determinant of the final film thickness.[1]

Monitor the current density, which will decrease as the insulating oxide layer forms.

Continue the process until the current density stabilizes at a low value, indicating the

completion of film growth.

The growth rate of the barrier-type film is typically in the range of 1.3-1.4 nm/V.[1]

Post-Treatment:

Turn off the power supply and remove the anodized aluminum sample.

Rinse the sample thoroughly with deionized water to remove any residual electrolyte.

Dry the sample with a stream of nitrogen.

Quantitative Data
The following tables summarize key quantitative data related to aluminum oxide films formed

using tartrate-based and other solution-based methods.
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Parameter Value Deposition Method Reference

Anodic Film Growth

Rate
1.3 - 1.4 nm/V

Anodic Oxidation in

Tartrate Electrolyte
[1]

Anodic Film Thickness

(30s)

~12.2 Å/V (~1.22

nm/V)

Anodic Oxidation in

3% Ammonium

Tartrate

[1]

Amorphous Al₂O₃ Film

Roughness
~0.3 nm

Sol-Gel (from Al-DEM-

NO₂)
[5]

Leakage Current

Density

1.7 × 10⁻⁷ to 8.9 ×

10⁻¹⁰ A cm⁻²

Sol-Gel (from Al-DEM-

NO₂)
[5]

Breakdown Voltage 1.82 to 2.79 MV cm⁻¹
Sol-Gel (from Al-DEM-

NO₂)
[5]

Optical Bandgap of

Al₂O₃
4.68 - 6.1 eV Sol-Gel Dip Coating [6]

Transmittance of

Al₂O₃ Films
~90-95% Sol-Gel Dip Coating [6]

Table 1: Physical and Electrical Properties of Aluminum Oxide Films.

Annealing
Temperature (°C)

Resulting Al₂O₃
Phase (on Si)

Optical Bandgap
(eV) (on Quartz)

Reference

200
Polycrystalline θ-

Al₂O₃
4.82 [6]

400
Polycrystalline θ-

Al₂O₃
5.37 [6]

600
Polycrystalline θ-

Al₂O₃
6.1 [6]

Table 2: Influence of Annealing Temperature on Al₂O₃ Film Properties from Sol-Gel Dip

Coating.
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Visualizations
Caption: Workflow for Sol-Gel Deposition of Al₂O₃ Thin Films.

Caption: Logical Relationships in Anodic Film Growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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